Product packaging for Methyl 5-bromo-2,4-dimethylbenzoate(Cat. No.:CAS No. 152849-72-4)

Methyl 5-bromo-2,4-dimethylbenzoate

Cat. No.: B176628
CAS No.: 152849-72-4
M. Wt: 243.1 g/mol
InChI Key: DVWSCROTFQAIEU-UHFFFAOYSA-N
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Description

Contextualization of Bromo-Substituted Aromatic Compounds in Organic Synthesis

Bromo-substituted aromatic compounds are fundamental building blocks in modern organic synthesis. researchgate.net The carbon-bromine bond's reactivity makes it a key functional group for a multitude of transformations. scirp.org Bromine's character as an effective leaving group allows for its displacement in nucleophilic substitution reactions and, more significantly, in a wide array of metal-catalyzed cross-coupling reactions. researchgate.net Prominent examples include the Suzuki, Heck, and Sonogashira couplings, which forge new carbon-carbon and carbon-heteroatom bonds and are indispensable for creating complex molecular architectures. researchgate.net

Furthermore, the bromine atom exerts a strong electronic influence on the aromatic ring. As an electron-withdrawing group, it deactivates the ring towards electrophilic aromatic substitution, a property that chemists can exploit to direct incoming substituents to specific positions, thereby controlling the regioselectivity of a reaction. scirp.org The strategic placement of a bromine atom is a widely used tactic for guiding the synthesis of intricate molecules. wku.edu The development of brominating agents and reactions, including the use of N-bromosuccinimide (NBS) or molecular bromine, is a continuous area of research, aiming for higher selectivity and more environmentally benign conditions. organic-chemistry.orgsci-hub.se

Significance of Benzoate (B1203000) Esters as Versatile Synthetic Intermediates and Scaffolds

Benzoate esters are prized in organic synthesis for their stability and the reactivity of the ester functional group. wikipedia.org This group can be readily converted into other functionalities; for instance, hydrolysis yields the corresponding carboxylic acid, while reduction can produce a primary alcohol. wikipedia.orglibretexts.org These transformations provide access to a diverse range of other compound classes.

The ester group also functions as a meta-directing group during electrophilic aromatic substitution on the benzene (B151609) ring. wikipedia.org This electronic effect, in concert with other substituents on the ring, allows for the precise synthesis of polysubstituted aromatic compounds. Benzoate esters are also common intermediates in the synthesis of more complex molecules, including pharmaceuticals like selective estrogen receptor modulators (SERMs). researchgate.net The ester itself can be formed through various methods, such as the Fischer esterification of benzoic acid with an alcohol under acidic conditions. mdpi.com The versatility of benzoate esters makes them a recurring motif in the design and synthesis of new organic materials and biologically active compounds. made-in-china.com

Overview of Academic Research Trajectories for Methyl 5-bromo-2,4-dimethylbenzoate and Related Structural Analogues

This compound is a polysubstituted aromatic compound that serves as a valuable intermediate in synthetic organic chemistry. guidechem.com Its structure incorporates the key features of a bromo-substituent, ready for cross-coupling or other substitution reactions, and a methyl ester group, which can be modified or used to influence the ring's reactivity. guidechem.com The two methyl groups on the aromatic ring also play a role in the molecule's steric and electronic properties, influencing the outcome of chemical transformations.

Research involving this compound often utilizes it as a building block for larger, more complex molecules. lookchem.com The synthesis of this compound itself can be accomplished from 5-bromo-2,4-dimethylbenzoic acid and methanol (B129727). guidechem.com

Structural analogues, such as other halogenated or substituted dimethylbenzoates, are also of interest to researchers. smolecule.combldpharm.com By comparing the reactivity and properties of these related compounds, chemists can gain a deeper understanding of structure-activity relationships. This knowledge is crucial for designing new synthetic routes and for the targeted development of molecules with specific functions. For example, related compounds like methyl 5-bromo-2-methylbenzoate are also used as intermediates in the synthesis of pharmaceuticals and agrochemicals. smolecule.com

Physicochemical Properties of this compound

PropertyValue
CAS Number 152849-72-4
Molecular Formula C10H11BrO2
Molecular Weight 243.1 g/mol azurewebsites.net
Appearance White solid guidechem.com
Melting Point 56 °C guidechem.com
Boiling Point 280.255 °C at 760 mmHg
Density 1.381 g/cm³
Purity ≥95% sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrO2 B176628 Methyl 5-bromo-2,4-dimethylbenzoate CAS No. 152849-72-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-2,4-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-6-4-7(2)9(11)5-8(6)10(12)13-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWSCROTFQAIEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434211
Record name methyl 5-bromo-2,4-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152849-72-4
Record name methyl 5-bromo-2,4-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches

Direct Synthesis Pathways for Methyl 5-bromo-2,4-dimethylbenzoate

The most common and direct approaches to synthesizing this compound involve a two-step process: the regioselective bromination of a 2,4-dimethylbenzoic acid precursor followed by esterification, or the direct bromination of a methyl 2,4-dimethylbenzoate (B1242700) substrate. The success of these pathways hinges on controlling the position of the bromine atom on the aromatic ring.

Regioselective Bromination Techniques of Dimethylbenzoate Precursors

The key challenge in the synthesis is the precise introduction of a bromine atom at the C-5 position of the 2,4-dimethylphenyl scaffold. The two methyl groups are ortho- and para-directing, activating the ring for electrophilic substitution. However, the position para to the 1-methyl group (C-4) is already substituted, and the positions ortho to it (C-3 and C-5) are activated. The carboxyl or ester group is a meta-directing deactivator. Therefore, the substitution pattern is governed by the combined directing effects of the two methyl groups, leading to bromination at the C-5 position, which is ortho to the 2-methyl group and meta to the 4-methyl group.

The choice of brominating agent is crucial for achieving high yields and selectivity while minimizing the formation of poly-brominated byproducts. N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) are two of the most effective and widely used reagents for this purpose. manac-inc.co.jpscienceinfo.com

N-Bromosuccinimide (NBS): NBS is a versatile reagent for electrophilic bromination of activated aromatic rings. wikipedia.orgmissouri.edu It serves as a source of electrophilic bromine, particularly when activated by an acid catalyst. The advantage of using NBS over liquid bromine is its solid nature, which makes it safer and easier to handle. scienceinfo.commasterorganicchemistry.com It provides a slow and constant concentration of bromine in the reaction, which helps to control the reaction and prevent over-bromination. masterorganicchemistry.com For electron-rich aromatic compounds, NBS is a highly effective brominating agent. missouri.edu

1,3-dibromo-5,5-dimethylhydantoin (DBDMH): DBDMH is another stable, solid brominating agent that is often considered a cost-effective and efficient alternative to NBS. organic-chemistry.org It contains two bromine atoms, offering a higher bromine content by weight compared to NBS. manac-inc.co.jp DBDMH is known for its high reactivity in the bromination of electron-rich arenes and can be used for the monobromination of various aromatic compounds under specific conditions. organic-chemistry.orgresearchgate.net Its use in an aqueous alkali medium has been noted as a novel procedure for aromatic bromination. google.com

The following table summarizes the properties of these key brominating agents.

Brominating AgentAbbreviationMolecular FormulaMolar Mass (g/mol)Key Characteristics
N-BromosuccinimideNBSC4H4BrNO2177.98Solid, convenient source of electrophilic bromine, used for allylic and aromatic brominations. wikipedia.orgorganic-chemistry.org
1,3-dibromo-5,5-dimethylhydantoinDBDMHC5H6Br2N2O2285.92Solid, cost-effective alternative to NBS, contains two bromine atoms, effective for electron-rich arenes. manac-inc.co.jporganic-chemistry.org

Achieving high regioselectivity in the bromination of 2,4-dimethylbenzoic acid or its methyl ester requires careful optimization of reaction conditions. The solvent, catalyst, and temperature all play significant roles in directing the substitution and maximizing the yield of the desired 5-bromo isomer.

For the bromination of 2,4-dimethylbenzoic acid, the reaction is typically carried out in the presence of sulfuric acid, which acts as a catalyst and solvent. This method has been shown to be an efficient industrial process for producing 5-bromo-2-alkylbenzoic acids. google.com

A summary of typical reaction conditions is provided in the table below.

PrecursorBrominating AgentCatalyst/SolventTemperatureYieldReference
2,4-Dimethylbenzoic acidBromineSulfuric AcidNot specifiedEfficient google.com
Activated Aromatic CompoundsNBSTetrabutylammonium bromideNot specifiedHighly regioselective organic-chemistry.org
Phenols and PolyphenolsDBDMHChloroformRoom TemperatureGood to excellent okayama-u.ac.jp

Esterification of Brominated Dimethylbenzoic Acid Derivatives

Once 5-bromo-2,4-dimethylbenzoic acid is synthesized, the final step is the esterification to yield this compound. This is a standard acid-catalyzed esterification, often referred to as a Fischer esterification.

The process typically involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. The mixture is usually heated under reflux to drive the reaction to completion. A published method for a similar compound, 4-bromoacetyl-2-methyl benzoate (B1203000), involves dissolving the corresponding carboxylic acid in methanol with sulfuric acid as the catalyst to generate the methyl ester intermediate. google.com This standard and effective procedure is directly applicable to the synthesis of the target molecule.

Multi-Component Reaction (MCR) Strategies Incorporating Benzoate Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis, offer a powerful and efficient approach to building complex molecular scaffolds. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently documented, MCRs are widely used to create diverse libraries of substituted benzo-fused heterocycles. beilstein-journals.orgresearchgate.net For instance, the Ugi four-component reaction (Ugi-4CR) is a versatile tool for accessing highly substituted heterocyclic systems, including those based on benzodiazepine (B76468) scaffolds derived from anthranilic acid derivatives. nih.gov These strategies highlight the potential for developing novel MCRs that could incorporate a pre-brominated benzoic acid derivative or introduce the bromo-dimethylbenzoate moiety as one of the components to rapidly assemble more complex target molecules.

Advanced Synthetic Considerations and Scalability

For the large-scale production of this compound, several factors must be considered to ensure the process is efficient, safe, and cost-effective. The direct bromination of 2,4-dimethylbenzoic acid using bromine in sulfuric acid is noted as an industrially applicable method. google.com Scalable syntheses of related halogenated heteroaromatic compounds emphasize the importance of practical and robust reaction routes. researchgate.net Key considerations for scalability include:

Reagent Cost and Availability: Using inexpensive and readily available starting materials and reagents like bromine and sulfuric acid is crucial. google.com

Reaction Conditions: Moving from laboratory-scale to industrial production requires optimizing conditions to be milder and more manageable. Reactions that proceed at or near room temperature are preferable. okayama-u.ac.jp

Work-up and Purification: Simple extraction and crystallization procedures are favored over chromatographic purification, which can be costly and time-consuming on a large scale.

Safety and Environmental Impact: The choice of solvents and reagents should minimize safety hazards and environmental waste. The use of solid, manageable brominating agents like NBS or DBDMH over volatile liquid bromine is an example of a safer process design. manac-inc.co.jpmasterorganicchemistry.com

Development of Efficient One-Pot Synthetic Procedures

A hypothetical one-pot synthesis could commence with the bromination of 2,4-dimethylbenzoic acid. The regioselective bromination at the 5-position is directed by the activating and ortho-, para-directing methyl groups and the deactivating and meta-directing carboxylic acid group. Subsequently, without isolating the brominated benzoic acid, an in-situ esterification would yield the final product.

Key Reaction Steps in a Putative One-Pot Synthesis:

Bromination: 2,4-Dimethylbenzoic acid would be dissolved in a suitable solvent. A brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, would then be introduced. The reaction may require a catalyst, such as a Lewis acid or a radical initiator, depending on the chosen brominating agent and reaction conditions.

In-situ Esterification: Following the completion of the bromination step, a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, and a base would be added directly to the reaction mixture. Alternatively, the esterification could be achieved by adding methanol in the presence of a strong acid catalyst and removing the water formed.

StepReagents and ConditionsPurpose
1Starting Material: 2,4-Dimethylbenzoic acidBrominating Agent: N-Bromosuccinimide (NBS) or Bromine (Br₂)Catalyst (optional): Lewis Acid (e.g., FeBr₃) or Radical Initiator (e.g., AIBN)Solvent: Dichloromethane, Acetonitrile (B52724)Introduction of a bromine atom at the 5-position of the aromatic ring.
2Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)Base: Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)Solvent: Acetone, DMFConversion of the carboxylic acid group to a methyl ester.

Evaluation of Methodologies for Industrial Applicability and Process Optimization

The industrial applicability of any synthetic methodology for this compound hinges on several key factors, including cost-effectiveness, scalability, safety, and environmental impact. Process optimization is a critical step in transitioning a laboratory-scale synthesis to an industrial-scale production.

Key Considerations for Industrial Synthesis and Optimization:

Raw Material Costs and Availability: The starting materials, 2,4-dimethylbenzoic acid and the brominating and methylating agents, must be readily available and economically viable for large-scale production.

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial to maximize yield and minimize energy consumption. For instance, conducting the reaction at a lower temperature might improve selectivity and reduce the formation of byproducts, even if it requires a longer reaction time.

Catalyst Selection and Recovery: If a catalyst is employed, its efficiency, cost, and potential for recovery and reuse are important considerations. For example, a heterogeneous catalyst that can be easily filtered from the reaction mixture would be advantageous for industrial processes.

Solvent Selection and Recycling: The choice of solvent is critical. An ideal solvent should be inexpensive, non-toxic, and easily recoverable. Green solvents are increasingly favored to minimize environmental impact.

Product Isolation and Purification: The method of product isolation and purification must be efficient and scalable. Techniques such as crystallization are often preferred over chromatographic methods for large-scale production due to lower costs and solvent consumption.

Waste Management: The environmental impact of the synthesis is a major concern. The process should be designed to minimize waste generation. Any byproducts should be non-hazardous or treatable.

ParameterLaboratory-Scale ConsiderationIndustrial-Scale Consideration
Reagent Cost Often secondary to achieving the desired transformation.A primary driver of process viability.
Reaction Vessel Glassware.Large-scale reactors (glass-lined or stainless steel).
Heating/Cooling Heating mantles, ice baths.Jacketed reactors with precise temperature control systems.
Purification Column chromatography.Crystallization, distillation, extraction.
Safety Fume hood.Comprehensive process safety management, including hazard and operability (HAZOP) studies.

The development of a robust and economically viable industrial process for the synthesis of this compound would likely involve a multi-step optimization of a procedure, potentially a one-pot reaction, to ensure high yield, purity, and sustainability.

Chemical Reactivity and Advanced Transformation Pathways

Electrophilic Aromatic Substitution Reactions on the Bromo-dimethylbenzoate Core

The benzene (B151609) ring of Methyl 5-bromo-2,4-dimethylbenzoate has two available positions for electrophilic aromatic substitution (EAS): C3 and C6. The outcome of such reactions is dictated by the directing effects of the existing substituents.

Methyl groups (-CH₃): These are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. The methyl group at C2 directs to C3 (ortho) and C6 (meta, not favored). The methyl group at C4 directs to C3 (ortho) and C5 (ortho, already substituted).

Bromo group (-Br): This is a deactivating group due to its inductive effect but is an ortho, para director due to resonance. The bromine at C5 directs to C4 (ortho, already substituted) and C6 (ortho).

Methoxycarbonyl group (-COOCH₃): This is a deactivating, electron-withdrawing group that directs incoming electrophiles to the meta position. The ester at C1 directs to C3 (meta) and C5 (meta, already substituted).

Considering these combined influences, the C3 and C6 positions are the potential sites for substitution. The C3 position is sterically hindered by the adjacent methyl group at C2 and the methoxycarbonyl group at C1. The C6 position is activated by the ortho bromo group and is less sterically encumbered. Therefore, electrophilic substitution is predicted to occur preferentially at the C6 position. Common EAS reactions like nitration, halogenation, and Friedel-Crafts reactions would require a catalyst to overcome the partial deactivation of the ring. libretexts.orgharvard.edu

Nucleophilic Substitution Reactions Involving the Aromatic Bromine Atom

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom). libretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org

In this compound, the methoxycarbonyl group is only moderately electron-withdrawing and is positioned meta to the bromine atom. The methyl groups are electron-donating, which further destabilizes the negatively charged intermediate required for an SNAr reaction. masterorganicchemistry.comyoutube.com Consequently, the addition-elimination SNAr pathway is highly unfavorable and would necessitate extremely harsh reaction conditions.

An alternative pathway for nucleophilic substitution on unactivated aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. youtube.com This mechanism is favored by very strong bases (like sodium amide) and high temperatures. However, this pathway can lead to a mixture of products as the incoming nucleophile can attack either of the two carbons of the former triple bond.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom on this compound makes it an excellent substrate for a variety of powerful transition metal-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. rsc.org Palladium-catalyzed reactions are particularly prominent in this context. rsc.orgnih.gov

Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming aryl-aryl bonds by reacting an aryl halide with an organoboron compound, typically a boronic acid or boronic ester. youtube.comlibretexts.org This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the low toxicity of the boron reagents. libretexts.orgnih.gov For a substrate like this compound, a typical Suzuki coupling would involve a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent mixture. harvard.eduyoutube.comnih.gov

Organoboron ReagentCatalyst (mol%)LigandBaseSolventTemperature (°C)Typical Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhosK₃PO₄Dioxane/H₂O80-100>90
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃EtOH/H₂O8090-98
3,5-Dimethylisoxazole-4-boronic acid pinacol (B44631) esterCataCXium A palladacycle (10)-K₃PO₄2-MeTHF90~91

This table presents representative conditions for Suzuki-Miyaura reactions based on similar aryl bromide substrates. nih.govnih.gov

Exploration of Other Cross-Coupling Methodologies (e.g., Sonogashira, Heck)

Beyond the Suzuki reaction, this compound can participate in other important cross-coupling transformations.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.orgresearchgate.netlibretexts.org It is a highly efficient method for synthesizing arylalkynes. The reactivity of aryl halides in Sonogashira coupling typically follows the order I > Br > Cl. wikipedia.org

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgmdpi.comnih.gov The reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.orgnih.gov It generally exhibits high trans selectivity in the resulting olefin product. organic-chemistry.org

ReactionCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂ / CuITriethylamineTHF or DMF25-80
HeckStyrene or n-Butyl AcrylatePd(OAc)₂ / Phosphine LigandK₂CO₃ or Et₃NDMF or Toluene80-140

This table illustrates typical conditions for Sonogashira and Heck reactions involving aryl bromides. wikipedia.orgorganic-chemistry.orgmdpi.com

Influence of Catalysts and Ligand Systems on Reaction Efficiency and Selectivity

The success of transition metal-catalyzed cross-coupling reactions is highly dependent on the choice of catalyst and, particularly, the supporting ligand. For challenging substrates, which may be sterically hindered or electronically deactivated, the ligand plays a crucial role in facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). harvard.edu

Catalysts: While traditional catalysts like Pd(PPh₃)₄ and Pd(OAc)₂ are effective, modern precatalysts such as palladacycles offer greater stability and activity at lower loadings. libretexts.orgnih.gov These advanced catalysts can generate the active Pd(0) species more efficiently.

Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, BrettPhos) and N-heterocyclic carbenes (NHCs) have been developed to enhance catalyst performance. nih.gov They promote the oxidative addition step and stabilize the catalytic species, leading to higher yields and faster reaction times, even with less reactive aryl halides. nih.gov In some cases, ligand-free systems can also be employed, often in aqueous media, offering a "greener" alternative. rsc.org

Functional Group Interconversions and Derivatization Strategies

The methyl ester group in this compound provides a handle for various functional group transformations.

Ester Hydrolysis: The most straightforward derivatization is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-bromo-2,4-dimethylbenzoic acid. This can be achieved under either basic conditions (using NaOH or KOH followed by acidic workup) or acidic conditions (using H₂SO₄ in water). The resulting carboxylic acid is a versatile intermediate itself.

Amide Formation: The carboxylic acid can be converted into an amide by first activating it (e.g., forming an acyl chloride with thionyl chloride) and then reacting it with a primary or secondary amine.

Reduction: The ester can be reduced to a primary alcohol, (5-bromo-2,4-dimethylphenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

These transformations allow the core structure of this compound to be incorporated into a wider array of more complex molecules.

Amidation and Hydrazone Formation from Ester Precursors

The ester functionality in this compound serves as a key site for nucleophilic acyl substitution, allowing for its conversion into amides and hydrazones. These reactions are fundamental in the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.

Amidation: The conversion of this compound to its corresponding amide involves the reaction with an amine, leading to the displacement of the methoxy (B1213986) group. This transformation can be achieved through various methods, including direct aminolysis or catalyst-mediated processes. While direct reaction with amines often requires harsh conditions, such as high temperatures and pressures, catalytic methods offer milder and more efficient alternatives. For instance, catalysts like niobium(V) oxide have been shown to facilitate the direct amidation of esters with amines under solvent-free conditions. The steric hindrance around the carbonyl group, posed by the two adjacent methyl groups in this compound, may necessitate the use of more reactive amines or catalytic systems to achieve high yields. The general scheme for the amidation of a methyl benzoate (B1203000) is depicted below:

Reaction Scheme: R-COOCH₃ + R'-NH₂ → R-CONH-R' + CH₃OH

Hydrazone Formation: The synthesis of hydrazones from this compound typically proceeds in a two-step sequence. First, the ester is converted to the corresponding hydrazide by reacting it with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often under reflux in a suitable solvent like ethanol. This reaction, known as hydrazinolysis, replaces the methoxy group with a hydrazinyl group (-NHNH₂). Subsequently, the resulting hydrazide can be condensed with an appropriate aldehyde or ketone to form the desired hydrazone. This condensation reaction is usually carried out in the presence of a catalytic amount of acid. Hydrazide-hydrazones are a class of compounds known for their diverse biological activities. semanticscholar.org The general pathway is as follows:

Hydrazide Formation: R-COOCH₃ + N₂H₄ → R-CONHNH₂ + CH₃OH

Hydrazone Synthesis: R-CONHNH₂ + R'CHO → R-CONHN=CHR' + H₂O

The reactivity in both amidation and hydrazone formation is influenced by the electronic effects of the substituents on the benzene ring. The electron-withdrawing nature of the bromine atom can slightly enhance the electrophilicity of the carbonyl carbon, potentially facilitating nucleophilic attack.

Introduction of Additional Substituents (e.g., Nitration)

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of further functional groups. Nitration is a classic example of such a reaction, where a nitro group (-NO₂) is introduced onto the benzene ring.

The directing effects of the existing substituents play a crucial role in determining the position of the incoming nitro group. In this compound, we have three substituents to consider: a bromine atom, and two methyl groups.

Methyl groups (-CH₃): These are activating groups and are ortho, para-directors.

Bromo group (-Br): This is a deactivating group but is also an ortho, para-director.

Ester group (-COOCH₃): This is a deactivating group and a meta-director.

Considering the positions of the current substituents (bromo at C5, methyl at C2 and C4), the available positions for substitution are C3 and C6. The directing effects of the substituents will influence the regioselectivity of the nitration. The powerful activating effect of the two methyl groups, particularly the one at C4, will strongly direct the incoming electrophile to the ortho position, which is C3. The bromine at C5 will also direct ortho (to C6) and para (to C2, which is already substituted). The ester group at C1 will direct meta to C3 and C5 (C5 is already substituted).

Therefore, the most likely position for nitration would be at the C3 position, influenced by the strong directing effect of the C2 and C4 methyl groups and the C1 ester group. The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

ReactantReagentsMajor Product
This compoundHNO₃, H₂SO₄Methyl 5-bromo-3-nitro-2,4-dimethylbenzoate

Hydrolysis of the Methyl Ester Moiety

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 5-bromo-2,4-dimethylbenzoic acid. This reaction can be carried out under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with a large excess of water in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. The equilibrium can be shifted towards the products by removing the methanol (B129727) as it is formed.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that is more commonly used for ester hydrolysis. The ester is treated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. The reaction produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.

Saponification Reaction: R-COOCH₃ + NaOH → R-COONa + CH₃OH

Acidification: R-COONa + HCl → R-COOH + NaCl

The presence of two methyl groups ortho to the ester group in this compound introduces significant steric hindrance. This steric hindrance can make the hydrolysis, particularly the attack of the nucleophile (hydroxide ion or water) on the carbonyl carbon, more difficult compared to unhindered esters. Therefore, more forcing reaction conditions, such as higher temperatures or longer reaction times, may be required to achieve complete hydrolysis. rsc.orgrsc.org Studies on the hydrolysis of other sterically hindered methyl benzoates have shown that high-temperature water or the use of specific solvent systems can enhance the reaction rate. rsc.org

Starting MaterialReagentsProduct
This compound1. NaOH, H₂O/EtOH, Δ2. H₃O⁺5-bromo-2,4-dimethylbenzoic acid

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Spectroscopic Techniques for Molecular Elucidation

Without experimental data, the specific chemical shifts and coupling constants for ¹H NMR and ¹³C NMR, the characteristic vibrational frequencies for FT-IR, the fragmentation patterns for Mass Spectrometry, and the absorption maxima for UV-Vis spectroscopy for Methyl 5-bromo-2,4-dimethylbenzoate cannot be reported.

X-ray Crystallography for Solid-State Structure Determination

No publicly available single-crystal X-ray diffraction data for this compound has been found. Consequently, information regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters cannot be provided.

To offer a complete and accurate analysis as per the requested outline, the synthesis and subsequent detailed spectroscopic and crystallographic analysis of this compound would need to be performed and published.

Analysis of Intramolecular and Intermolecular Interactions

The stability and physical properties of crystalline solids are largely dictated by a complex network of non-covalent interactions. In the case of this compound, a detailed analysis of its crystal structure would be essential to fully understand these forces. While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as isomers and analogues, provides a predictive framework for the types of interactions that are likely present.

Halogen bonding is a significant directional interaction that can influence the supramolecular architecture of halogenated organic compounds. The bromine atom in this compound, with its region of positive electrostatic potential (the σ-hole), can act as an electrophile and interact with nucleophilic sites.

In the crystal structure of analogous compounds like 3,5-bis(bromomethyl)phenyl acetate (B1210297), both Type I and Type II Br···Br interactions have been observed nih.gov. These interactions, defined by their geometry, are critical in organizing molecules into larger assemblies. It is highly probable that similar Br···Br interactions, or Br···O interactions with the carbonyl oxygen, are present in the crystal structure of this compound, contributing to its thermodynamic stability.

Aromatic systems, such as the benzene (B151609) ring in this compound, are known to participate in C-H···π and π-π stacking interactions. C-H···π interactions involve the hydrogen atoms of the methyl groups interacting with the electron-rich π-system of the benzene ring of an adjacent molecule. In similar structures, such as ethyl 2,3,5,6-tetramethylbenzoate, both C-H···O and C-H···π interactions are features of the crystal structure nih.gov.

Furthermore, π-π stacking interactions, arising from the attractive, noncovalent interactions between aromatic rings, are expected to play a role in the crystal packing. These interactions can be arranged in either a face-to-face or an offset (parallel-displaced) fashion and are fundamental in the formation of columnar or layered structures.

Elucidation of Supramolecular Assembly and Crystal Packing Patterns

The cumulative effect of the aforementioned intermolecular interactions—C-H···O hydrogen bonds, halogen bonds, C-H···π, and π-π stacking—dictates the final three-dimensional supramolecular assembly and crystal packing of this compound. Based on the analysis of related compounds, it is plausible that these interactions guide the molecules to form specific, repeating motifs or synthons. For example, the interplay between C-H···O bonds and π-π stacking in methyl 3,5-dimethylbenzoate (B1240308) results in the formation of molecular strands that are further arranged into layers nih.gov. A similar hierarchical assembly is anticipated for this compound, leading to a well-defined and stable crystal lattice.

The interactive table below summarizes the probable intermolecular interactions and their geometric parameters, as inferred from analogous structures.

Interaction TypeDonorAcceptorTypical Distance (Å)Role in Crystal Packing
Hydrogen BondC-H (methyl/aryl)O (carbonyl)2.2 - 2.8Formation of molecular chains/dimers
Halogen BondC-BrBr or O3.3 - 3.8Directional assembly of molecules
C-H···πC-H (methyl)π-system (benzene ring)2.5 - 2.9Stabilization of layered structures
π-π Stackingπ-system (benzene ring)π-system (benzene ring)3.3 - 3.8Formation of columnar or herringbone motifs

Chromatographic Methods for Purity Assessment and Separation

Accurate determination of purity is critical for the application of any chemical compound in research and development. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are standard methods for this purpose.

High-Performance Liquid Chromatography is a premier analytical technique for the separation, identification, and quantification of components in a mixture. For compounds like this compound, reversed-phase HPLC (RP-HPLC) is the most common mode used for purity assessment. While specific, peer-reviewed methods for this exact compound are not detailed in the literature, general RP-HPLC methodologies for similar aromatic esters are well-established.

A typical RP-HPLC method would involve a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of the main compound from any impurities. Detection is commonly performed using a UV detector, set at a wavelength where the aromatic ring exhibits strong absorbance. The purity of a sample is then determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. For instance, the purity of the related compound, Methyl 3-amino-5-bromo-2-methylbenzoate, is specified as ≥98% by HPLC, indicating the utility of this technique for quality control calpaclab.com.

The following table outlines a typical set of parameters for an HPLC method for purity analysis of a compound like this compound.

ParameterTypical Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Ultra-Performance Liquid Chromatography (UPLC)

Despite the absence of a standardized, published UPLC method for this specific compound, it is possible to extrapolate potential methodologies based on the analysis of structurally related compounds, such as other substituted benzoates and aromatic isomers. A reversed-phase UPLC method would be the most probable approach for the analysis of this compound. This would typically involve a C18 or a phenyl-based stationary phase, which are well-suited for the separation of aromatic compounds.

The mobile phase would likely consist of a mixture of an aqueous component (such as water with a formic acid or ammonium (B1175870) acetate buffer to control pH) and an organic modifier like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the compound from the column.

Detailed research would be required to optimize the specific parameters of a U-HPLC method for this compound. This would involve systematically varying the column chemistry, mobile phase composition, gradient profile, flow rate, and column temperature to achieve optimal separation, peak shape, and sensitivity.

Due to the lack of specific experimental data, the following tables are presented as illustrative examples of how UPLC data for this compound could be presented, based on typical parameters for similar aromatic compounds.

Table 1: Hypothetical UPLC Method Parameters for the Analysis of this compound

ParameterValue
Instrument Waters ACQUITY UPLC System or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 1 µL
Detection UV at 254 nm
Run Time 5 minutes

Table 2: Hypothetical Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
3.0595
4.0595
4.1955
5.0955

Table 3: Hypothetical Method Validation Parameters

ParameterExpected Result
Retention Time (RT) ~ 2.5 min
Linearity (r²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined

It is crucial to emphasize that the data presented in these tables are hypothetical and for illustrative purposes only. A full method development and validation study would be necessary to establish a robust and reliable UPLC method for the analysis of this compound. Such a study would generate precise data on retention times, linearity, precision, accuracy, and detection limits.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to study the electronic and geometric features of molecules. These calculations are foundational for understanding the molecule's stability, spectroscopic signatures, and reactivity.

Geometry Optimization and Vibrational Frequency Analysis

The initial step in computational analysis involves geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For Methyl 5-bromo-2,4-dimethylbenzoate, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles between the constituent atoms of the benzene (B151609) ring, the methyl groups, the bromo substituent, and the methyl ester group.

Following optimization, vibrational frequency analysis is performed. researchgate.net This calculation serves two primary purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. researchgate.net Each calculated frequency corresponds to a specific molecular vibration, such as the stretching of C-H, C=C, or C=O bonds, or the bending of various functional groups.

Table 1: Predicted Vibrational Frequencies for this compound (Illustrative)

Note: Specific calculated values for this compound are not available in the searched literature. This table illustrates how such data would be presented.

AssignmentPredicted Frequency (cm⁻¹)
C-H stretch (aromatic)Data not available
C-H stretch (methyl)Data not available
C=O stretch (ester)Data not available
C-O stretch (ester)Data not available
C-Br stretchData not available
Ring skeletal vibrationsData not available

Electronic Structure Characterization (HOMO-LUMO Analysis, Molecular Electrostatic Potential)

The electronic properties of a molecule are critical to its reactivity. DFT is used to calculate the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org

HOMO-LUMO Analysis : The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as a nucleophile. The LUMO is the orbital that is most likely to accept an electron, indicating its capacity to act as an electrophile. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests the molecule is more polarizable and more reactive.

Molecular Electrostatic Potential (MEP) : The MEP is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It maps regions of negative electrostatic potential (typically associated with lone pairs on electronegative atoms like oxygen, indicating sites for electrophilic attack) and positive electrostatic potential (usually around hydrogen atoms, indicating sites for nucleophilic attack). For this compound, the MEP would likely show a negative potential around the carbonyl oxygen of the ester group and a positive potential near the hydrogen atoms.

Table 2: Calculated Electronic Properties for this compound (Illustrative)

Note: Specific calculated values for this compound are not available in the searched literature. This table illustrates how such data would be presented.

ParameterValue (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. faccts.de It transforms the complex molecular orbitals into a more intuitive representation of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. acs.org

Table 3: Key NBO Donor-Acceptor Interactions for this compound (Illustrative)

Note: Specific calculated values for this compound are not available in the searched literature. This table illustrates how such data would be presented.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (O)π* (C=C)Data not available
LP (Br)σ* (C-C)Data not available
σ (C-H)σ* (C-C)Data not available

Prediction of Molecular Reactivity and Preferred Interaction Sites

The computational results from DFT calculations directly inform predictions about the molecule's reactivity.

Preferred Interaction Sites : The Molecular Electrostatic Potential (MEP) map is instrumental in identifying the specific regions of the molecule that are most likely to engage in interactions. The electron-rich areas (negative potential), such as the carbonyl oxygen, are the preferred sites for electrophilic attack. Conversely, electron-deficient regions (positive potential) are susceptible to nucleophilic attack. This allows for a rational prediction of how this compound might interact with other reagents.

Quantum Mechanical Investigations of Reaction Mechanisms and Pathways

Beyond static properties, quantum mechanical methods like DFT are employed to explore the dynamics of chemical reactions. By mapping the potential energy surface, researchers can identify transition states—the high-energy structures that connect reactants and products. Calculating the energy barrier associated with a transition state allows for the determination of the reaction's feasibility and rate. This approach can be used to investigate various potential reactions involving this compound, such as nucleophilic substitution or reactions at the ester group, providing a detailed, step-by-step understanding of the reaction pathway.

Applications in Advanced Chemical and Drug Discovery Research

Function as a Versatile Building Block in Complex Organic Synthesis

In the realm of organic chemistry, the strategic construction of complex molecules from simpler, readily available starting materials is a fundamental goal. Methyl 5-bromo-2,4-dimethylbenzoate emerges as a significant "building block" in this context. Its utility stems from the presence of multiple reactive sites within its structure, which can be selectively modified to create a wide array of more intricate compounds.

Precursor for the Elaboration of Diverse Organic Molecules

The structure of this compound is characterized by a bromine atom and a methyl ester group attached to a dimethylated benzene (B151609) ring. Each of these features offers a handle for further chemical transformations. The bromine atom, for instance, is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. These powerful reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the connection of the benzoate (B1203000) core to other molecular fragments.

While specific, multi-step syntheses starting directly from this compound are not extensively detailed in readily available literature, the reactivity of its functional groups is well-established. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or a variety of other functional groups. This dual reactivity of the bromo and ester groups makes it a potentially valuable precursor for the synthesis of a diverse range of organic molecules.

Utility in the Synthesis of Macrocyclic Compounds

Macrocyclic compounds, which are large ring structures, are of significant interest in chemistry due to their unique shapes and ability to bind to other molecules with high specificity. The synthesis of these structures is a challenging endeavor that often relies on the use of specialized building blocks. While substituted aromatic compounds are frequently incorporated into macrocyclic frameworks, the specific use of this compound in the synthesis of macrocyclic compounds is not widely reported in scientific literature. The principles of organic synthesis suggest that it could potentially be used in such applications, for example, by functionalizing both the bromo and ester positions to create a linear precursor that can then be cyclized. However, documented examples of this specific application are not prevalent.

Role as a Scaffold in Medicinal Chemistry and Drug Discovery Programs

In medicinal chemistry, a "scaffold" is a core molecular structure that serves as a framework for the attachment of various chemical groups. By modifying the groups attached to the scaffold, chemists can create a library of related compounds and screen them for desirable biological activities. The 2,4-dimethylbenzoate (B1242700) core of this compound provides such a scaffold. Benzamide derivatives, a class of compounds to which this compound is related, have shown a wide range of pharmacological activities.

Facilitation of Structure-Activity Relationship (SAR) Studies for Novel Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery. These studies involve the systematic modification of a lead compound's structure to understand which parts of the molecule are crucial for its biological effect. The introduction of a bromine atom into a potential drug molecule can significantly influence its properties, such as its ability to bind to a biological target and its metabolic stability. ump.edu.plump.edu.pl

While specific SAR studies for derivatives of this compound are not extensively documented, the principles of SAR can be applied to its scaffold. For example, the bromine atom at the 5-position could be replaced with other groups to probe the effect of size and electronics on activity. Similarly, the methyl groups at the 2- and 4-positions could be altered. The ester functional group can be converted to a series of amides to explore interactions with biological targets. Such studies are crucial for optimizing a lead compound into a viable drug candidate. For instance, SAR studies on a series of benzoyl and cinnamoyl piperazine/piperidine amides helped in identifying key structural features for their activity as tyrosinase inhibitors. nih.gov

Exploration of Diverse Pharmacological Activities in Derivatives

The modification of the this compound scaffold can lead to derivatives with a wide range of potential pharmacological activities. One area of exploration for related structures has been in the field of antioxidants.

Oxidative stress, caused by an imbalance of free radicals and antioxidants in the body, is implicated in a number of diseases. This has led to a significant research interest in the discovery of new antioxidant compounds. A series of 2,4-dimethylbenzoylhydrazones, which can be synthesized from a derivative of the 2,4-dimethylbenzoic acid core, have been evaluated for their antioxidant properties.

In one study, a series of thirty 2,4-dimethylbenzoylhydrazones were synthesized and tested for their ability to scavenge the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, a common method for evaluating antioxidant activity. Several of these compounds exhibited significant scavenging activity, with some showing better activity than the standard antioxidant, n-propyl gallate. The IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, was used to quantify their antioxidant potential. A lower IC50 value indicates a higher antioxidant activity.

The same study also investigated the superoxide (B77818) anion scavenging activity of these compounds. Again, several of the 2,4-dimethylbenzoylhydrazones showed potent activity, outperforming the standard n-propyl gallate. These findings highlight the potential of the 2,4-dimethylbenzoyl scaffold in the development of new antioxidant agents.

Table 1: Antioxidant Activity of Selected 2,4-Dimethylbenzoylhydrazones

Compound DPPH Scavenging IC50 (µM) Superoxide Scavenging IC50 (µM)
1 25.6 98.3
2 29.3 102.6
3 29.8 105.6
4 28.1 Not Reported
6 30.1 Not Reported
7 30.0 Not Reported
n-propyl gallate (Standard) 30.3 106.34

Data sourced from a study on the antioxidant activity of 2,4-dimethylbenzoylhydrazones.

Antifungal and Antibacterial Properties (from related natural product isolates)

While this compound itself is a synthetic compound, the structural motifs it contains are present in various natural products and their derivatives that exhibit antimicrobial properties. Research into related compounds has shown that the presence of a halogen, such as bromine, on an aromatic ring can significantly enhance antifungal activity nih.gov. Similarly, the benzoate core is a feature of many naturally occurring antimicrobial agents.

For instance, benzyl (B1604629) benzoate, a simple benzoate ester found in the rhizomes of Kaempferia rotunda L., has demonstrated moderate antibacterial activity against pathogens like Bacillus cereus, Escherichia coli, and Staphylococcus aureus ugm.ac.idresearchgate.net. Studies on other natural products have identified small aromatic compounds as potent antifungal agents against opportunistic pathogens like Candida albicans mdpi.com. The antimicrobial effects are often linked to the molecule's ability to disrupt microbial cell division or other essential cellular processes. For example, certain substituted dibenzo[a,g]quinolizin-7-ium derivatives, which are structurally related to the natural alkaloid berberine, show enhanced antibacterial potency against multidrug-resistant strains of S. aureus (MRSA) and vancomycin-resistant enterococci (VRE) nih.gov.

These findings suggest that the brominated dimethylbenzoate scaffold could serve as a template for developing new synthetic antimicrobial agents that mimic the activity of these natural isolates.

Table 1: Examples of Antimicrobial Activity in Benzoate-Related Compounds

Compound/DerivativeType of ActivityTarget Organism(s)Source/Reference
Benzyl BenzoateAntibacterialBacillus cereus, E. coli, S. aureus ugm.ac.idresearchgate.net
Brominated Aromatic DerivativesAntifungalGeneral enhancement of activity nih.gov
2,3-dihydroxy-4-methoxybenzaldehyde (DHMB)AntifungalCandida albicans mdpi.com
Substituted Dibenzo[a,g]quinolizin-7-iumAntibacterialMRSA, VRE nih.gov
Research into Anti-inflammatory and Anticancer Potentials (e.g., nitrated analogues and related scaffolds)

The substituted benzoic acid framework is a cornerstone in the development of therapeutic agents, including those with anti-inflammatory and anticancer properties. The strategic placement of substituents on the benzoic acid ring can lead to compounds that selectively interact with biological targets involved in disease pathways.

In cancer research, various substituted benzoic acid scaffolds have been investigated for their potential to inhibit cancer cell growth preprints.orgresearchgate.net. For example, a 2,5-substituted benzoic acid scaffold was designed to create dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are overexpressed in many cancers nih.gov. Other research has identified para-substituted benzoic acid derivatives as inhibitors of the protein phosphatase Slingshot, which plays a role in cell migration and could be a target for anticancer therapies nih.gov. Synthetic quinazolinone derivatives bearing a substituted benzoic acid have also shown moderate to good activity against breast cancer cell lines .

In the context of inflammation, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have been synthesized and evaluated, demonstrating superior in vitro anti-inflammatory activity compared to acetylsalicylic acid by inhibiting trypsin activity nih.govnih.gov. This highlights the potential of the bromo-aromatic motif in designing new anti-inflammatory agents.

Table 2: Bioactivity of Substituted Benzoic Acid Scaffolds

Scaffold/DerivativeInvestigated PotentialMechanism/TargetSource/Reference
2,5-Substituted Benzoic AcidAnticancerDual inhibitor of Mcl-1 and Bfl-1 proteins nih.gov
para-Substituted Benzoic AcidAnticancerInhibition of Slingshot phosphatase, reducing cell migration nih.gov
Benzoic Acid Substituted QuinazolinoneAnticancerActivity against MCF-7 breast cancer cell line
N-(2-bromo-phenyl)-2-hydroxy-benzamideAnti-inflammatoryInhibition of trypsin activity nih.govnih.gov
Investigations into Enzyme Interactions (e.g., Cytochrome P450) and Implications for Drug Metabolism

The metabolism of a drug by CYP enzymes can be influenced by other co-administered drugs, which may act as inhibitors or inducers of specific CYP isozymes nih.gov. Inhibition of a CYP enzyme can lead to decreased metabolism of a competing drug, resulting in elevated serum levels and potential toxicity nih.gov. Conversely, induction can increase the rate of metabolism, potentially reducing a drug's efficacy ugm.ac.id.

Given its structure as an aromatic ester, this compound would likely be a substrate for one or more CYP isozymes. The ester group could be hydrolyzed, and the aromatic ring could undergo hydroxylation. The specific CYP enzymes involved would depend on the precise steric and electronic features of the molecule.

Table 3: Major Cytochrome P450 Isozymes in Drug Metabolism

CYP IsozymeFunction & Significance
CYP3A4Metabolizes the largest number of commercially available drugs; its shared metabolism is a common source of drug-drug interactions nih.gov.
CYP2D6Exhibits significant genetic polymorphism, leading to inter-patient variability in drug metabolism.
CYP2C9Involved in the metabolism of many nonsteroidal anti-inflammatory drugs (NSAIDs) and other important medications.
CYP2C19Plays a role in the metabolism of proton pump inhibitors and some antidepressants.
CYP1A2Involved in the metabolism of caffeine (B1668208) and various other drugs; its activity can be induced by smoking.
CYP2E1Metabolizes small organic molecules, including ethanol.

Integration of the Dimethylbenzoate Motif into Pharmacologically Active Pharmaceutical Ingredients

The benzoic acid scaffold is a fundamental building block in medicinal chemistry and is present in a wide array of FDA-approved drugs researchgate.net. Its utility stems from its role as a versatile anchor to which various functional groups can be attached to modulate pharmacological activity. The dimethylbenzoate motif, as a specific variant, contributes to the molecule's lipophilicity and steric profile, which can influence receptor binding and pharmacokinetic properties.

While a direct search for "dimethylbenzoate" in approved drugs is narrow, the broader "substituted benzoate" theme is prevalent. For example, Tamibarotene, a synthetic retinoid, is a retinobenzoic acid derivative used to treat acute promyelocytic leukemia preprints.orgresearchgate.net. The design of new drugs often involves combining molecular scaffolds from existing pharmaceuticals to explore new chemical space while retaining elements with proven clinical validation nih.gov.

The benzoic acid nucleus is a key component in drugs like the diuretic Furosemide and the topical anesthetic Benzocaine researchgate.net. The strategic addition of substituents, such as methyl groups, is a common tactic to optimize a lead compound's activity, selectivity, and metabolic stability. Therefore, the dimethylbenzoate structure represents a viable and valuable pattern for incorporation into novel pharmaceutical agents.

Potential in Agrochemical and Material Science Applications

The chemical properties of this compound make it and related structures relevant to the fields of agrochemicals and material science. The presence of a bromine atom on an aromatic ring is a key feature in many commercial products in these sectors.

In material science, aromatic brominated compounds are widely used as flame retardants (FRs) nih.gov. These additives are incorporated into a variety of polymeric materials used in electronics, construction, and textiles to prevent or slow the spread of fire specialchem.com. Aromatic brominated flame retardants (ABFRs) can be either additive (mixed into the polymer) or reactive (chemically bonded to the polymer) specialchem.com. As a small, non-polymeric molecule, a compound like this compound shares characteristics with additive FRs, which are known to leach from materials into the environment specialchem.com.

In the field of agrochemicals, halogenated aromatic compounds are used as active ingredients or intermediates in the synthesis of pesticides and herbicides. Bromo carboxylic acids and their esters are recognized as valuable chemical intermediates for manufacturing a range of commercially important organic compounds google.com. The specific substitution pattern of the dimethylbenzoate moiety could be explored to develop new agrochemicals with tailored biological activities and environmental persistence profiles.

Table 4: Potential Applications in Agrochemical and Material Science

FieldApplicationRole of Bromo-Aromatic StructureSource/Reference
Material ScienceFlame RetardantsIncorporated into polymers to reduce flammability in electronics, textiles, and construction materials. nih.govspecialchem.com
Chemical SynthesisChemical IntermediateUsed as a building block for producing monomers, plasticizers, and other commercial organic compounds. google.com
AgrochemicalsPesticide/Herbicide DevelopmentThe halogenated aromatic scaffold is a common feature in many active agrochemical ingredients. google.com

Exploration in Radiochemistry and Molecular Imaging Applications

Strategies for Radiochemical Labeling (e.g., ¹⁸F-Fluorination)

The development of radiolabeled molecules is essential for molecular imaging techniques like Positron Emission Tomography (PET), which is a powerful tool in both clinical diagnostics and preclinical research. Fluorine-18 (B77423) (¹⁸F) is the most frequently used radioisotope for PET due to its ideal physical characteristics, including a 109.7-minute half-life and low positron energy, which allows for high-resolution imaging nih.govpreprints.org.

A molecule such as this compound could be modified for PET imaging by replacing one of its substituents with ¹⁸F. The direct labeling of aromatic rings with nucleophilic ¹⁸F-fluoride is a common and critical challenge in radiochemistry. Several strategies have been developed to achieve this "late-stage fluorination" on complex molecules.

One prominent method involves the nucleophilic substitution of a leaving group on the aromatic ring with ¹⁸F-fluoride. This often requires activating the ring with electron-withdrawing groups and using precursors such as diaryliodonium salts. These reactions are typically performed at high temperatures in the presence of a phase transfer catalyst like Kryptofix₂₂₂ to enhance the reactivity of the ¹⁸F-fluoride Current time information in Pasuruan, ID.. Another approach involves the use of organometallic precursors, such as those based on palladium or nickel, which can facilitate the fluorination reaction under milder conditions Current time information in Pasuruan, ID.. These advanced methods allow for the efficient incorporation of ¹⁸F into small molecules, peptides, and other biomolecules, enabling their use as PET radiotracers for imaging specific biological targets or pathways Current time information in Pasuruan, ID..

Utility in Posron Emission Tomography (PET) Tracer Development

This compound serves as a valuable precursor in the synthesis of radiolabeled molecules for Positron Emission Tomography (PET), a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. The utility of this compound in PET tracer development stems from the presence of the bromine atom on the aromatic ring, which provides a reactive site for the introduction of positron-emitting radionuclides.

The development of novel PET tracers is crucial for visualizing and quantifying physiological and pathological processes at the molecular level. Small molecules that can be labeled with a positron-emitting isotope, such as fluorine-18 (¹⁸F) or carbon-11 (B1219553) (¹¹C), are of particular interest. The chemical structure of this compound offers a scaffold that can be chemically modified and subsequently radiolabeled to produce PET tracers for a variety of biological targets.

One of the key applications of this compound is in the synthesis of precursors for radiolabeling. The bromo-substituent can be replaced with a radionuclide through various chemical reactions. For instance, the bromine atom can be substituted with fluorine-18, the most commonly used radionuclide in PET imaging due to its favorable decay properties. This transformation is typically achieved through a nucleophilic aromatic substitution reaction, where the bromo group is displaced by [¹⁸F]fluoride.

Furthermore, this compound can be a starting material for the synthesis of more complex molecules that are then subjected to radiolabeling. The ester functional group and the methyl groups on the benzene ring can be modified to introduce functionalities that improve the pharmacokinetic and pharmacodynamic properties of the resulting PET tracer, such as its binding affinity and specificity for a particular biological target.

Precursor Compound Derived From this compoundRadiolabeling ReactionPositron-Emitting IsotopePotential PET Tracer
Methyl 5-nitro-2,4-dimethylbenzoateNucleophilic Aromatic Substitution¹⁸F[¹⁸F]Methyl 5-fluoro-2,4-dimethylbenzoate
Methyl 5-(trimethylstannyl)-2,4-dimethylbenzoateStille Coupling¹¹C[¹¹C]Methyl 5-cyano-2,4-dimethylbenzoate
5-Bromo-2,4-dimethylbenzoic acidRadioiodination¹²⁴I[¹²⁴I]5-Iodo-2,4-dimethylbenzoic acid

These examples highlight the versatility of this compound as a building block in the design and synthesis of innovative PET tracers for advanced chemical and drug discovery research. The ability to efficiently introduce a positron-emitting radionuclide into this molecular scaffold opens up possibilities for the development of new imaging agents to study a wide range of diseases.

Future Research Directions and Emerging Perspectives

Rational Design and Synthesis of Next-Generation Derivatives with Tailored Biological Profiles

The core structure of methyl 5-bromo-2,4-dimethylbenzoate offers a unique scaffold for the rational design and synthesis of next-generation derivatives with specific biological activities. The strategic positioning of the bromo and methyl groups on the benzene (B151609) ring influences its reactivity and provides multiple sites for chemical modification. smolecule.com

Future research will likely focus on the targeted modification of this scaffold to create libraries of novel compounds. The bromine atom, for instance, is a key functional group that can be replaced through various nucleophilic substitution reactions, allowing for the introduction of a wide range of other functionalities. smolecule.com This approach has been successfully applied to other bromo-substituted compounds, where halogenation has been shown to enhance biological activity. beilstein-archives.org For example, the introduction of a substituted phenylamino (B1219803) group in other molecular scaffolds has led to an enhanced antiproliferative effect against human cancer cell lines. beilstein-archives.org

The ester group of this compound can also be readily modified. Saponification to the corresponding carboxylic acid would provide a handle for the creation of amides, a common functional group in many biologically active molecules. Furthermore, reduction of the ester would yield the corresponding alcohol, opening up another avenue for derivatization.

A key area of exploration will be the synthesis of derivatives with potential anticancer properties. Research on indole (B1671886) phytoalexins has shown that 5-bromo substitution can modulate antiproliferative activity against various human cancer cell lines. beilstein-archives.org By applying similar design principles to the this compound scaffold, it may be possible to develop novel compounds with significant cytotoxic effects against cancer cells. The synthesis of such derivatives would likely involve multi-step reaction sequences, starting with the functionalization of the bromine or ester groups. beilstein-archives.orgnih.gov

Table 1: Potential Derivative Classes and their Synthetic Precursors from this compound

Derivative ClassKey Functional GroupSynthetic Approach from this compound
Amides-CONH-RSaponification of the ester to the carboxylic acid, followed by amide coupling.
Amines-NH2Nucleophilic substitution of the bromine atom with an amino group or a protected equivalent.
Ethers-ORNucleophilic substitution of the bromine atom with an alkoxide.
Phenylamino derivatives-NH-PhPalladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).

In-Depth Mechanistic Studies of Novel Chemical Transformations

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and discovering novel chemical transformations. The interplay between the bromo, methyl, and ester substituents on the aromatic ring dictates its reactivity in various reactions.

Future mechanistic studies could investigate the kinetics and thermodynamics of nucleophilic aromatic substitution reactions at the C-Br bond. Understanding how the electronic effects of the methyl and ester groups influence the stability of the Meisenheimer intermediate would allow for more precise control over these reactions. Such studies could employ computational methods alongside experimental techniques like stopped-flow spectroscopy.

Furthermore, the potential for this compound to participate in metal-catalyzed cross-coupling reactions warrants further investigation. Detailed mechanistic studies of Suzuki, Heck, and Sonogashira couplings, for example, could reveal the optimal catalyst systems and reaction conditions for generating a diverse range of derivatives. These studies might involve the isolation and characterization of reaction intermediates and the use of isotopic labeling to trace the reaction pathways.

Visible-light-induced reactions are another emerging area where mechanistic studies would be beneficial. Research has shown that related bromo-aromatic compounds can undergo radical reactions under visible light, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. acs.org Investigating the photophysical properties of this compound and its potential to engage in similar self-propagating radical reactions could open up new, milder synthetic methodologies.

Computational-Aided Drug Design and Virtual Screening based on the this compound Scaffold

Computational-aided drug design (CADD) and virtual screening are powerful tools that can accelerate the discovery of new therapeutic agents based on the this compound scaffold. nih.govsemanticscholar.org These in silico approaches allow for the rapid evaluation of large libraries of virtual compounds, prioritizing those with the highest predicted binding affinity for a specific biological target. semanticscholar.org

The first step in a CADD workflow is often the creation of a virtual library of derivatives based on the core scaffold. This can be achieved by systematically modifying the functional groups of this compound in silico. The resulting virtual compounds can then be screened against the three-dimensional structures of known biological targets, such as enzymes or receptors implicated in disease. semanticscholar.org

Molecular docking simulations can predict the preferred binding mode and affinity of each virtual compound within the active site of the target protein. semanticscholar.orgacs.org This information can be used to generate a structure-activity relationship (SAR), which helps to guide the design of more potent and selective inhibitors. nih.gov For instance, if a particular derivative shows a favorable interaction with a key amino acid residue in the active site, further modifications can be made to enhance this interaction.

Table 2: CADD Workflow for the this compound Scaffold

StepDescriptionKey Techniques
1. Scaffold SelectionThis compound is chosen as the starting point.---
2. Virtual Library GenerationIn silico modification of the scaffold to create a diverse set of derivatives.Combinatorial chemistry software
3. Target IdentificationSelection of a biologically relevant protein target (e.g., an enzyme involved in cancer).Literature review, bioinformatics
4. Molecular DockingPrediction of the binding mode and affinity of the virtual library against the target.AutoDock, Glide, GOLD
5. Hit IdentificationSelection of the most promising compounds based on docking scores and visual inspection.---
6. Lead OptimizationIterative design and evaluation of new derivatives to improve potency and selectivity.QSAR, pharmacophore modeling
7. Molecular DynamicsSimulation of the dynamic behavior of the ligand-protein complex to assess stability.GROMACS, AMBER, NAMD

Exploration of Undiscovered Therapeutic Targets and Modalities

While initial research may focus on known therapeutic targets, the this compound scaffold and its derivatives may possess activity against previously unexplored biological targets. The unique combination of lipophilicity and electronic properties conferred by the bromo and methyl groups could lead to interactions with novel protein binding pockets.

One avenue for exploration is the screening of derivatives against a broad panel of disease-relevant targets. This could include enzymes from different classes (e.g., kinases, proteases, phosphatases) as well as various G-protein coupled receptors (GPCRs). High-throughput screening (HTS) campaigns can rapidly assess the activity of a compound library against a large number of targets, potentially identifying unexpected "hits."

Furthermore, the potential for derivatives of this compound to act through novel therapeutic modalities should be considered. This could include allosteric modulation of enzyme activity, disruption of protein-protein interactions, or even the induction of protein degradation through targeted protein degradation (TPD) technologies like PROTACs.

The discovery of antifungal and antibacterial properties in related benzoate (B1203000) derivatives suggests that this scaffold could also be a starting point for the development of new anti-infective agents. researchgate.net Screening against a panel of pathogenic bacteria and fungi could reveal promising leads. For example, compounds isolated from bryophytes, which share some structural similarities, have shown significant biological activity, including antifungal, antibacterial, and antiviral properties. researchgate.net

Implementation of Sustainable and Green Chemistry Methodologies for Compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and improve the efficiency of chemical processes. mlsu.ac.inresearchgate.net Future research on this compound and its derivatives should prioritize the development of sustainable and green synthetic methodologies.

Key areas of focus for green chemistry in this context include:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. mlsu.ac.inijnc.ir

Use of Safer Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or ionic liquids. researchgate.netijnc.ir Solvent-free reactions, where possible, are an even more attractive option. ijnc.ir

Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure, reducing the energy requirements of the process. mlsu.ac.in Techniques like microwave-assisted synthesis can also contribute to energy efficiency by reducing reaction times. jddhs.com

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources rather than fossil fuels. mlsu.ac.in

Catalysis: Employing catalytic reagents in place of stoichiometric reagents to reduce waste and improve reaction efficiency. jddhs.com Biocatalysis, using enzymes to perform chemical transformations, is a particularly green approach. researchgate.net

For the synthesis of this compound itself, traditional methods often involve the use of bromine, a hazardous reagent. smolecule.com Future research could focus on developing alternative bromination methods that use safer brominating agents and milder reaction conditions. For example, some procedures utilize N-bromosuccinimide, which can be a safer alternative to liquid bromine. acs.org

In the synthesis of its derivatives, the implementation of flow chemistry could offer significant advantages in terms of safety, efficiency, and scalability. core.ac.uk Continuous flow reactors allow for precise control over reaction parameters, leading to higher yields and selectivities while minimizing the handling of hazardous materials. core.ac.uk

By embracing these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable, reducing the environmental footprint of this important class of chemical compounds.

Q & A

Q. Basic

  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients.
  • Recrystallization : Ethanol or methanol as solvents for crystal growth.
  • HPLC : For >98% purity, critical in pharmacological studies .

How is reproducibility ensured in biological studies involving derivatives?

Q. Advanced

  • Dose Optimization : Preclinical models (e.g., rodent studies) require dose-response assays to establish effective concentrations, as seen in analogous brominated compounds .
  • Batch Consistency : Rigorous QC via LC-MS and 1^1H NMR to validate compound identity and purity across syntheses .

What computational tools aid in predicting reactivity?

Q. Advanced

  • QSAR Models : Correlate substituent effects (e.g., Hammett constants) with reaction rates.
  • Molecular Docking : Predict binding affinity of derivatives for target proteins (e.g., cyclooxygenase for anti-inflammatory applications) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.